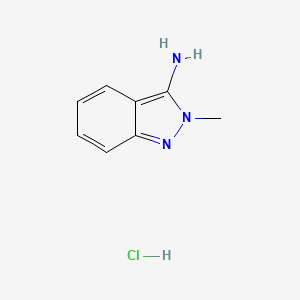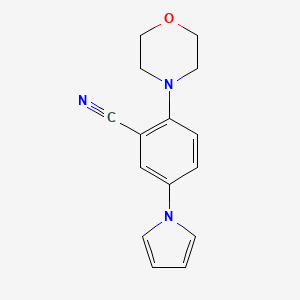
rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol: is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a piperidine ring substituted with two hydroxymethyl groups at the 3 and 5 positions. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a diketone or a diester, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions: rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield piperidine-3,5-dicarboxylic acid, while reduction with NaBH₄ can produce piperidine-3,5-dimethanol .
科学的研究の応用
rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism by which rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The piperidine ring provides a rigid framework that helps in the precise positioning of the functional groups, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
- (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride
- (3R,5S)-rel-3,5-Dimethylpiperidine
Comparison: rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol is unique due to its specific stereochemistry and the presence of hydroxymethyl groupsSimilarly, (3R,5S)-rel-3,5-Dimethylpiperidine lacks the hydroxymethyl groups, making this compound more versatile in chemical synthesis and biological interactions .
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
[(3R,5S)-5-(hydroxymethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c9-4-6-1-7(5-10)3-8-2-6/h6-10H,1-5H2/t6-,7+ |
InChIキー |
DGUFQLOMKOWYKL-KNVOCYPGSA-N |
異性体SMILES |
C1[C@H](CNC[C@H]1CO)CO |
正規SMILES |
C1C(CNCC1CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine](/img/structure/B12972351.png)



![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
![4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)

![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)

![(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime](/img/structure/B12972401.png)

